4-(furan-2-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR8-IN-5 is a novel toll-like receptor 8 (TLR8) inhibitor, potently and selectively reducing TLR8-mediated signaling.
Scientific Research Applications
Quantum Chemical Characterization
- Hydrogen bonding sites in pyrimidine compounds derivatives, which include 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amines, have been investigated using quantum chemistry methods. These studies help in understanding the molecular structure and reactivity of such compounds (Traoré et al., 2017).
Synthesis and Structural Analysis
- Syntheses of various derivatives, like the 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, have been explored. These compounds have shown potential in structural analysis and crystallography (聂瑶 et al., 2014).
Biological Activity
- Research on the synthesis of compounds in the pyrimidine series has shown that these compounds can have significant biological activity. This includes potential plant-growth regulatory activity and other biologically active compounds (Aniskova et al., 2017).
Antimicrobial Activity
- Some derivatives of 4-(furan-2-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine have been synthesized and screened for antimicrobial activity. These studies help in assessing the potential of these compounds as antimicrobial agents (Arora et al., 2013).
Antitumor Activity
- Certain derivatives have been synthesized and evaluated for their antitumor activities, indicating the potential of these compounds in cancer research and treatment (Gao et al., 2015).
Antifungal Effect
- The antifungal effect of some derivatives has been studied, particularly against important types of fungi, contributing to the development of new antifungal agents (Jafar et al., 2017).
Properties
Molecular Formula |
C14H10F3N3OS |
---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
4-(furan-2-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H10F3N3OS/c15-14(16,17)12-7-10(11-4-1-5-21-11)19-13(20-12)18-8-9-3-2-6-22-9/h1-7H,8H2,(H,18,19,20) |
InChI Key |
JBYLXXPLZBHCAH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TLR8-IN-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.